molecular formula C7H4BrF2I B2422411 2-Bromo-3-iodobenzal fluoride CAS No. 1261552-67-3

2-Bromo-3-iodobenzal fluoride

Cat. No.: B2422411
CAS No.: 1261552-67-3
M. Wt: 332.914
InChI Key: ZTMQWHWHPGZHNO-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzal Fluorides in Modern Synthesis

Halogenated organic compounds are foundational to modern chemical synthesis, serving as versatile precursors for a multitude of transformations. acs.org Approximately 20% of active pharmaceutical ingredients and 30% of agrochemicals contain halogen atoms. rsc.org The introduction of halogens into an organic molecule provides a reactive handle for further functionalization, most notably through cross-coupling reactions, which have revolutionized the construction of complex molecular frameworks. researchgate.net

The "benzal fluoride" moiety, specifically the difluoromethyl group (-CHF2), imparts unique properties that are highly sought after in medicinal chemistry and materials science. chinesechemsoc.org The incorporation of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and permeability. chinesechemsoc.org The difluoromethyl group, in particular, is recognized as a bioisostere for hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, enhancing binding interactions with biological targets. Consequently, halogenated benzal fluorides are valuable intermediates for synthesizing new therapeutic agents and advanced organic materials. researchgate.netchinesechemsoc.org

Importance of Polyhalogenated Aromatic Systems in Advanced Chemical Research

Polyhalogenated aromatic compounds—aromatic rings bearing multiple halogen substituents—are critical tools in advanced chemical research. mdpi.com Their utility stems from the ability to undergo site-selective functionalization. acs.org When different halogens are present on the same aromatic core, as in 2-bromo-3-iodo-1-(difluoromethyl)benzene, chemists can exploit the differential reactivity of the carbon-halogen bonds. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. This reactivity difference allows for a stepwise and controlled introduction of various substituents onto the aromatic ring, providing a powerful strategy for building complex molecular diversity from a single precursor. smolecule.com This selective functionalization is highly valued in the synthesis of pharmaceuticals, agrochemicals, and organic functional materials. researchgate.net

Unique Structural Features and Their Potential Impact on Chemical Behavior

The chemical behavior of 2-Bromo-3-iodo-1-(difluoromethyl)benzene is dictated by a unique combination of three distinct structural features:

Orthogonal Halogenation : The molecule possesses two different halogen atoms, bromine and iodine, positioned adjacent to one another. The differing bond strengths and reactivity of the C-I and C-Br bonds are the most significant feature, enabling chemoselective reactions. The weaker C-I bond can be selectively targeted in reactions like Suzuki or Stille couplings, leaving the C-Br bond available for a subsequent, different transformation.

The Difluoromethyl Group : This fluorinated substituent exerts a strong electronic influence on the aromatic ring. As a moderately electron-withdrawing group, it can affect the reactivity of the ring and the adjacent halogen atoms. Its unique steric and electronic profile is a key feature for designing molecules with specific biological or material properties. chinesechemsoc.org

1,2,3-Trisubstitution Pattern : The dense substitution on the benzene (B151609) ring creates a sterically hindered environment around the reactive sites. This steric crowding can influence the rate and outcome of chemical reactions, potentially allowing for regioselective transformations that might not be possible in less crowded systems.

These features combined make 2-Bromo-3-iodo-1-(difluoromethyl)benzene a highly versatile, yet challenging, substrate for synthetic exploration.

Table 1: Compound Profile for 2-Bromo-3-iodo-1-(difluoromethyl)benzene

PropertyValueSource
CAS Number 1261552-67-3 bldpharm.com
Molecular Formula C₇H₄BrF₂I bldpharm.com
Molecular Weight 332.91 g/mol -
SMILES Code FC(C1=C(Br)C(I)=CC=C1)F bldpharm.com
MDL Number MFCD18391105 bldpharm.com

Research Gaps and Objectives in the Study of 2-Bromo-3-iodo-1-(difluoromethyl)benzene

Despite the clear synthetic potential derived from its structural features, a review of the scientific literature indicates that 2-Bromo-3-iodo-1-(difluoromethyl)benzene is a largely uncharacterized compound. While it is available commercially from specialized suppliers bldpharm.com, dedicated research into its reactivity and applications is conspicuously absent. This represents a significant research gap.

The primary objectives for the future study of this compound would therefore include:

Systematic Reactivity Profiling : A thorough investigation of its behavior in various reaction types, with a particular focus on the chemoselectivity of the C-I versus C-Br bond in a wide range of palladium-catalyzed cross-coupling reactions.

Development of Synthetic Applications : Utilizing the compound as a key building block to synthesize novel, complex molecules that could be of interest in medicinal chemistry or materials science. This would involve leveraging the sequential, site-selective functionalization of the two halogen atoms.

Full Physicochemical and Spectroscopic Characterization : Detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to fully elucidate its structural and electronic properties.

Exploration of Synthetic Routes : While the compound is commercially available, developing and optimizing efficient, scalable synthetic routes would enhance its accessibility for broader research applications.

Addressing these research objectives would unlock the full potential of 2-Bromo-3-iodo-1-(difluoromethyl)benzene as a valuable tool in the arsenal (B13267) of modern organic synthesis.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQWHWHPGZHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Iodo 1 Difluoromethyl Benzene

Precursor Synthesis and Halogenation Strategies

The foundation for the synthesis of 2-bromo-3-iodo-1-(difluoromethyl)benzene lies in the preparation of a suitably dihalogenated precursor, typically 2-bromo-3-iodobenzaldehyde. aobchem.combldpharm.combiosynth.com This intermediate provides the necessary aromatic scaffold onto which the difluoromethyl group can be installed. The synthesis of this precursor, in turn, requires precise control over the introduction of bromine and iodine atoms at specific positions on the benzene (B151609) ring.

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic chemistry. The regioselectivity of this reaction is heavily influenced by the nature of the substituents already present on the ring and the choice of the brominating agent. For activated aromatic rings, such as those containing electron-donating groups like hydroxyl or amino groups, electrophilic bromination is a common strategy. manac-inc.co.jp Reagents like N-bromosuccinimide (NBS) are frequently employed, often in the presence of a catalyst or in specific solvents to direct the bromination to the desired position. manac-inc.co.jp The polarity of the solvent can significantly impact the regioselectivity of the bromination of substituted anilines. manac-inc.co.jp

In the context of synthesizing precursors for 2-bromo-3-iodo-1-(difluoromethyl)benzene, regioselective bromination is a critical first step. For instance, the bromination of 3-hydroxybenzaldehyde (B18108) has been shown to yield 2-bromo-3-hydroxybenzaldehyde, a key intermediate. researchgate.net This reaction highlights the directing effect of the hydroxyl group, which activates the ortho and para positions, with the bromine preferentially adding to the less sterically hindered ortho position.

Regioselective Bromination Approaches
SubstrateBrominating AgentConditionsMajor ProductReference
AnilinesN-bromophthalimide (NBP)Pd-catalyzed, acid additivesmeta-C–H bromination nih.govrsc.org
Electron-rich aromatic ringsPotassium bromide/Benzyltriphenylphosphonium peroxymonosulfateNearly neutralMonobrominated derivatives researchgate.net
3-HydroxybenzaldehydeNot specifiedNot specified2-Bromo-3-hydroxybenzaldehyde researchgate.net

Similar to bromination, the targeted iodination of substituted benzenes is crucial for constructing the desired 2-bromo-3-iodo precursor. Electrophilic iodination is a common method, but iodine is a less reactive halogen compared to bromine. acs.org Therefore, activating agents or more potent iodinating reagents are often necessary. acs.orgmanac-inc.co.jp

A variety of reagents and methods have been developed for the regioselective iodination of aromatic compounds. These include the use of elemental iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more electrophilic iodine species. youtube.com Other methods involve the use of N-iodosuccinimide (NIS) in conjunction with an acid catalyst or the use of silver salts with iodine. acs.orgorganic-chemistry.orgnih.gov The choice of reagent and reaction conditions can be tailored to achieve iodination at specific positions, guided by the electronic and steric effects of the existing substituents. For instance, the iodination of chlorinated aromatic compounds has been studied to understand the regioselectivity, which is important for synthesizing specifically substituted iodoarenes. nih.gov

Targeted Iodination Methods
Substrate TypeIodinating SystemKey FeaturesReference
ArenesHX (X = I) / DMSOMild, inexpensive, practical for late-stage iodination organic-chemistry.org
Arenes and HeterocyclesN-Iodosuccinimide (NIS) / HexafluoroisopropanolMild, regioselective organic-chemistry.org
Electron-rich aromatics1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Disulfide catalystMild conditions, applicable to various substrates organic-chemistry.org
Deactivated arenesNaIO₄ / I₂ or KI in H₂SO₄Strong electrophilic I⁺ reagents for mono- or diiodination organic-chemistry.org

The synthesis of a 2-bromo-3-iodo-substituted precursor generally involves a sequential halogenation approach. The order of introduction of the bromine and iodine atoms is a critical consideration. Often, the more activating group is introduced first, or the reaction conditions are carefully controlled to achieve the desired regiochemistry. For example, starting with a substituted aniline (B41778), one might perform a regioselective bromination followed by a Sandmeyer reaction to introduce the iodo group, or vice versa. The Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a halide, is a powerful tool for introducing halogens at specific positions that may not be accessible through direct electrophilic halogenation.

Polyhalogenated anilines are valuable intermediates in the synthesis of a wide range of complex molecules. smolecule.comgoogle.comresearchgate.netnih.gov The development of methods to synthesize these intermediates with high regioselectivity is an active area of research. nih.govrsc.org These anilines can serve as precursors to a variety of substituted benzenes through reactions such as the Sandmeyer reaction or transition metal-catalyzed cross-coupling reactions. nih.gov For instance, a di- or tri-halogenated aniline could be a starting point for the synthesis of 2-bromo-3-iodo-1-(difluoromethyl)benzene. The amino group can be converted to a diazonium salt and subsequently replaced with an iodine atom. The remaining halogens can then be manipulated or serve as directing groups for further transformations. The ability to generate highly substituted anilines provides a versatile platform for accessing complex aromatic structures. nih.govrsc.org

Installation of the Benzal Fluoride (B91410) Moiety

Once the 2-bromo-3-iodo-substituted precursor, such as 2-bromo-3-iodobenzaldehyde, is in hand, the final key step is the introduction of the difluoromethyl group. This transformation is typically achieved through deoxygenative fluorination of the aldehyde functionality.

Deoxygenative fluorination is a process that replaces a carbonyl oxygen with two fluorine atoms. Several reagents have been developed for this purpose. A common method involves the use of sulfuryl fluoride (SO₂F₂) in combination with a fluoride source like tetramethylammonium (B1211777) fluoride (Me₄NF). acs.orgacs.org This system has been shown to be effective for the room-temperature deoxyfluorination of a wide range of benzaldehydes. acs.orgacs.org Other approaches include the use of reagents like (difluoroiodo)toluene, which can convert aromatic aldehyde hydrazones into monofluoromethylated arenes. rsc.orgrsc.org This reaction proceeds through the in situ generation of a diazo compound followed by a denitrogenative hydrofluorination. rsc.orgrsc.org The choice of fluorinating agent and reaction conditions is critical to ensure high yields and avoid side reactions.

Deoxygenative Fluorination Methods for Benzylic Positions
PrecursorReagent SystemProductKey FeaturesReference
Benzaldehydes, α-KetoestersSulfuryl fluoride / Me₄NFgem-DifluoridesRoom temperature, broad substrate scope acs.orgacs.org
Aromatic aldehyde hydrazones(Difluoroiodo)tolueneMonofluoromethylated arenesMild, rapid, metal-free rsc.orgrsc.org
Alcohols, AldehydesPh₃P / XCH₂CH₂X (X = Cl, Br, I)Halogenated productsEffective for deoxygenative halogenation cas.cn

Hydrofluorination Reactions of Aromatic Aldehyde Hydrazones

A notable and operationally simple method for the synthesis of monofluoromethylated arenes, which can be conceptually extended to difluoromethyl arenes, is the denitrogenative hydrofluorination of aromatic aldehyde hydrazones. rsc.orgrsc.org This approach offers a metal-free alternative to traditional deoxygenative fluorination strategies. rsc.org

In a representative transformation, an aromatic aldehyde hydrazone is oxidized to a diazo intermediate using a hypervalent iodine reagent, such as (difluoroiodo)toluene (TolIF₂). rsc.orgrsc.orgresearchgate.net This reagent serves a dual purpose: it facilitates the oxidation of the hydrazone to the corresponding diazo compound and concurrently produces hydrogen fluoride (HF) as a byproduct. The in-situ generated HF is then consumed in a denitrogenative hydrofluorination step, where the diazo group is displaced by fluorine with the loss of nitrogen gas, yielding the fluorinated product. rsc.orgrsc.org

Research has shown that this reaction proceeds effectively for substrates with electron-neutral or electron-withdrawing substituents. rsc.org The process is generally rapid and can be performed under mild conditions. rsc.orgresearchgate.net

Table 1: Key Features of Hydrofluorination of Aromatic Aldehyde Hydrazones

Feature Description Source(s)
Starting Material Aromatic Aldehyde Hydrazone rsc.org, rsc.org
Key Reagent (difluoroiodo)toluene (TolIF₂) rsc.org, rsc.org, researchgate.net
Mechanism Oxidation to diazo intermediate, followed by denitrogenative hydrofluorination. rsc.org, rsc.org
Conditions Metal-free, mild, operationally simple. rsc.org

| Substrate Scope | Favors electron-neutral or -withdrawing groups. | rsc.org |

Direct C-H Fluorination of Substituted Benzaldehydes

Direct C-H fluorination represents a powerful and atom-economical strategy for synthesizing fluorinated aromatic compounds. These methods aim to directly convert a C-H bond at the ortho position of a benzaldehyde (B42025) to a C-F bond, a challenging transformation that has seen significant advances.

Palladium catalysis is a cornerstone of modern C-H functionalization, including the fluorination of benzaldehydes. nsf.govresearchgate.net A highly effective strategy involves the use of transient directing groups (TDGs), which reversibly bind to the aldehyde substrate to direct the palladium catalyst to a specific C-H bond. nsf.govresearchgate.netrsc.org

Table 2: Components of a Typical Pd-Catalyzed C-H Fluorination of Benzaldehydes

Component Example/Function Source(s)
Catalyst Pd(OAc)₂ nsf.gov, rsc.org
Transient Directing Group Orthanilic Acid nsf.gov, researchgate.net
Fluorine Source 1-fluoro-2,4,6-trimethylpyridinium (B8561614) tetrafluoroborate nsf.gov
Solvent Hexafluoroisopropanol (HFIP)/Trifluoroacetic acid (TFA) nsf.gov

| Key Intermediate | Bicyclic Palladacycle | nsf.gov, rsc.org |

Electrophilic fluorination reagents are crucial components in many C-H fluorination reactions, including the palladium-catalyzed protocols mentioned above. alfa-chemistry.com These reagents function as an "F⁺" source, delivering an electrophilic fluorine atom to a nucleophilic carbon center. tcichemicals.comalfa-chemistry.com

Commonly used electrophilic fluorinating agents include N-fluoropyridinium salts (like 1-fluoro-2,4,6-trimethylpyridinium salts), N-fluorobenzenesulfonimide (NFSI), and Selectfluor® (F-TEDA-BF₄). nsf.govalfa-chemistry.comalfa-chemistry.com These reagents are generally stable, easier to handle than gaseous fluorine, and exhibit high selectivity. alfa-chemistry.comsigmaaldrich.com

In the context of Pd-catalyzed C-H fluorination of benzaldehydes, the electrophilic fluorinating reagent serves as the terminal oxidant in the catalytic cycle. nsf.govrsc.org After the formation of the palladacycle intermediate, the reagent delivers a fluorine atom to the palladium center, leading to a Pd(IV) species which then undergoes reductive elimination to form the C-F bond and regenerate the active Pd(II) catalyst. rsc.org

Nucleophilic fluorination involves the use of a fluoride anion (F⁻) source to displace a leaving group or add to an unsaturated system. alfa-chemistry.comtcichemicals.com While direct C-H fluorination is electrophilic in nature, nucleophilic strategies are critical for converting benzaldehydes to benzal fluorides (Ar-CHF₂).

A primary method is the deoxofluorination of the aldehyde carbonyl group. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are used to replace the carbonyl oxygen with two fluorine atoms. researchgate.net This transformation proceeds via a nucleophilic attack of the fluoride source on the carbonyl carbon.

Another strategy involves the use of simple metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), often in polar aprotic solvents and sometimes aided by phase-transfer catalysts. acsgcipr.orgnih.gov These are typically employed in Halogen-Exchange (HALEX) reactions, where a dihalomethyl group (e.g., -CHCl₂ or -CHBr₂) is converted to the difluoromethyl group.

Table 3: Comparison of Nucleophilic Fluorination Approaches for Aldehydes

Approach Reagent(s) Description Source(s)
Deoxofluorination DAST, Deoxo-Fluor® Direct conversion of the C=O group to a CF₂ group. researchgate.net
Halogen Exchange KF, CsF, TBAF Replacement of two halogen atoms (e.g., Cl, Br) with fluorine. acsgcipr.org

| HF Complexes | HF/Pyridine, HF/DMPU | Utilizes hydrogen fluoride in a more manageable liquid complex form. | nih.gov |

Radical-based fluorination offers an alternative pathway for creating C-F bonds, often under mild conditions. beilstein-journals.org These methods typically involve the generation of a carbon-centered radical which is then trapped by a fluorine atom donor. beilstein-journals.orgorganic-chemistry.org

For the fluorination of benzaldehyde derivatives, a benzylic radical can be generated at the carbon of the formyl group. This can be achieved through various methods, including photoredox catalysis where a photosensitizer activates the substrate to generate the radical. organic-chemistry.org Once formed, the radical reacts with a fluorine source, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), to form the C-F bond. organic-chemistry.orgorganic-chemistry.org Iron catalysis has also been shown to facilitate the C-H fluorination of benzylic sp³ C-H bonds using Selectfluor®, providing a convenient route to monofluorinated products. organic-chemistry.org These radical processes are valuable for their functional group tolerance and applicability to complex molecules. beilstein-journals.org

Halogen-Exchange (HALEX) Chemistry in Benzal Fluoride Synthesis

The Halogen-Exchange (HALEX) process is a powerful industrial method for synthesizing aromatic fluorides from the corresponding chlorides or bromides. wikipedia.orgresearchgate.net The reaction typically involves heating the haloaromatic compound with an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylsulfoxide (DMSO) or sulfolane. wikipedia.org

For the synthesis of a benzal fluoride like 2-Bromo-3-iodo-1-(difluoromethyl)benzene, the HALEX reaction would be applied to a precursor containing a dihalomethyl group, namely 2-bromo-1-(dihalomethyl)-3-iodobenzene. This precursor would first be synthesized from the corresponding 2-bromo-3-iodobenzaldehyde. The dihalomethyl intermediate is then subjected to fluorination using a fluoride source like KF. acsgcipr.org The reaction is driven by the formation of a more stable salt (e.g., KCl or KBr) and the high nucleophilicity of the fluoride ion in aprotic solvents. This method is particularly effective for aromatic systems activated by electron-withdrawing groups. wikipedia.org A wide variety of fluorinating agents can be used in halogen exchange reactions, including antimony fluorides (in the Swarts reaction), silver fluorides, and tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.de

Convergent and Divergent Synthetic Pathways

The construction of 2-bromo-3-iodo-1-(difluoromethyl)benzene can be approached through various synthetic routes. Convergent synthesis involves the preparation of separate, complex fragments of the molecule, which are then joined together in the later stages. In contrast, a divergent approach begins with a common starting material that is sequentially modified to introduce the desired functional groups.

The regiochemical arrangement of substituents on the benzene ring—a bromine atom, an iodine atom, and a difluoromethyl group in a 1,2,3-relationship—necessitates a carefully planned multi-step synthesis. The order of substituent introduction is critical and is governed by the directing effects of the groups already present on the ring. libretexts.org

A hypothetical synthetic sequence could begin with a commercially available starting material, such as m-fluorobenzotrifluoride. The synthesis could proceed through a series of reactions including nitration, bromination, reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction or deamination to introduce the desired substituent. google.comgoogle.com For example, a plausible pathway might involve:

Nitration: Introduction of a nitro group onto the benzene ring. The position of nitration is directed by the existing substituents. For a strongly deactivated ring, this step must precede reactions that are hindered by such deactivation, like Friedel-Crafts reactions. libretexts.orggoogle.com

Halogenation (Bromination/Iodination): The introduction of bromine and iodine atoms. The choice of brominating or iodinating agents and the reaction conditions are selected to achieve the desired regioselectivity. For instance, dibromohydantoin in sulfuric acid can be used as a brominating agent. google.com

Reduction: Conversion of the nitro group to an amine, often achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or with reducing agents like iron powder. google.comgoogle.com

Diazotization and Substitution: The resulting aniline derivative can be converted to a diazonium salt, which is a versatile intermediate. This salt can then be subjected to a Sandmeyer reaction to introduce the second halogen or other desired groups. google.com

Difluoromethylation: The introduction of the difluoromethyl (CF2H) group is a key step. This can be accomplished through various methods, including the deoxyfluorination of a corresponding aldehyde using reagents like diethylaminosulfur trifluoride (DAST) or through modern cross-coupling methods. rsc.org

A divergent approach could start from a common intermediate, such as 2-bromo-3-iodoaniline, which could then be used to synthesize a variety of compounds, including the target molecule via difluoromethylation.

Achieving high yield and selectivity in the synthesis of 2-bromo-3-iodo-1-(difluoromethyl)benzene is contingent upon the meticulous optimization of reaction parameters for each step. This is particularly crucial in cross-coupling reactions, which are often employed to form C-C or C-halogen bonds. thieme-connect.combeilstein-journals.org Key parameters that are typically optimized include the choice of catalyst, base, solvent, temperature, and reaction time.

For a hypothetical cross-coupling step, such as a Suzuki or Stille reaction to introduce the iodo or bromo substituent, a systematic study of reaction conditions would be undertaken.

Table 1: Example of Reaction Condition Optimization for a Hypothetical Cross-Coupling Step

ParameterVariationObservationReference
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd(CH₃CN)₂Cl₂The choice of palladium catalyst and its ligands significantly impacts reaction efficiency and yield. beilstein-journals.org
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄The strength and nature of the base can control the reaction rate and prevent side reactions. Weaker bases like Na₂CO₃ may favor mono-arylation, while stronger bases can promote di-arylation. beilstein-journals.org
Solvent Toluene, DMF, DMSO, MeOHSolvent polarity and coordinating ability can influence catalyst stability and solubility of reagents. thieme-connect.com
Temperature Room Temperature to 130°CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or undesired side products. thieme-connect.com
Additive n-decanoic acid, 2,6-lutidineAdditives can act as ligands or co-catalysts to improve the efficiency and selectivity of the transformation. thieme-connect.com

The optimization process is often iterative, with adjustments to one parameter potentially influencing the optimal settings for others. This systematic approach ensures that the synthesis is both efficient and scalable.

The introduction of the difluoromethyl (CF₂H) group onto an aromatic ring is a significant challenge in synthetic chemistry. Modern catalytic methods have become indispensable for this transformation, offering milder conditions and broader substrate scope compared to traditional methods. rsc.org These approaches are particularly relevant for the late-stage functionalization of complex molecules. rsc.org

Catalytic difluoromethylation can be broadly achieved via two main strategies: cross-coupling reactions or direct C-H difluoromethylation.

Cross-Coupling Reactions: These methods involve the reaction of an aryl halide (e.g., an aryl iodide or bromide) or an organometallic reagent (e.g., an aryl boronic acid) with a difluoromethylating agent in the presence of a transition metal catalyst. rsc.org Nickel and palladium are commonly used catalysts for these transformations. rsc.org For instance, a nickel-catalyzed reaction might couple an aryl boronic acid with bromodifluoromethane (B75531) (HCF₂Br). rsc.org Similarly, palladium catalysts can be used for the difluoromethylation of aryl chlorides or bromides with reagents like TMSCF₂H. rsc.org

Direct C-H Difluoromethylation: This attractive strategy involves the direct replacement of a C-H bond on the aromatic ring with a CF₂H group, avoiding the need for pre-functionalized starting materials. These reactions often proceed via radical mechanisms, frequently initiated by photoredox catalysis. rsc.orgrsc.org Reagents such as [bis(difluoroacetoxy)iodo]benzene can serve as a source of the difluoromethyl radical under photolytic conditions. rsc.org

Table 2: Selected Catalytic Systems for C(sp²)–CF₂H Bond Formation

Catalyst SystemReagentsSubstrate TypeMechanismReference
Copper-catalyzed[(DMPU)₂Zn(CF₂H)₂]Aryl IodidesCross-coupling rsc.org
Palladium-catalyzedTMSCF₂HAryl Chlorides/BromidesCross-coupling rsc.org
Nickel-catalyzedHCF₂BrAryl Boronic AcidsCross-coupling rsc.org
Photoredox-catalyzed[bis(difluoroacetoxy)iodo]benzene, Ru(bpy)₃₂Heteroarenes, EnamidesRadical C-H Functionalization rsc.org

The choice of catalytic system depends on the specific starting material and the desired point of functionalization in the synthetic sequence for 2-bromo-3-iodo-1-(difluoromethyl)benzene.

Reactivity and Transformation Chemistry of 2 Bromo 3 Iodo 1 Difluoromethyl Benzene

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For polyhalogenated substrates like 2-bromo-3-iodo-1-(difluoromethyl)benzene, the key challenge and synthetic opportunity lies in achieving regioselectivity—selectively reacting at one halogen site while leaving the other intact for subsequent functionalization.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from an organoboron reagent and an organic halide, catalyzed by a palladium complex.

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of halogens in this step follows a well-established trend based on bond dissociation energies: C–I > C–Br > C–Cl > C–F. nih.gov Consequently, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.

For 2-bromo-3-iodo-1-(difluoromethyl)benzene, this reactivity difference allows for highly selective coupling at the C-I position. By carefully selecting mild reaction conditions and a suitable palladium catalyst, an arylboronic acid can be coupled at the C-3 position, leaving the C-Br bond at the C-2 position untouched. This initial coupling yields a 2-bromo-3-aryl-1-(difluoromethyl)benzene intermediate, which can then undergo a second, typically more forcing, Suzuki-Miyaura reaction to functionalize the bromine position. This stepwise approach enables the programmed synthesis of unsymmetrical, polysubstituted biaryl products.

The success and selectivity of Suzuki-Miyaura couplings are highly dependent on the choice of catalyst, specifically the phosphine (B1218219) ligands coordinated to the palladium center. iciq.orglibretexts.org Bulky and electron-rich phosphine ligands, such as trialkylphosphines (e.g., P(tBu)₃) or dialkylbiaryl phosphines (e.g., SPhos, XPhos), are known to enhance the rate of oxidative addition and reductive elimination, facilitating the coupling of even less reactive aryl bromides and chlorides. libretexts.org

In the context of 2-bromo-3-iodo-1-(difluoromethyl)benzene, standard ligands like triphenylphosphine (B44618) (PPh₃) are generally sufficient to catalyze the selective coupling at the more reactive C-I bond. acs.org To achieve a subsequent coupling at the C-Br bond, a more active catalyst system employing a bulkier, more electron-donating ligand is often required. The choice of ligand can also influence the reaction's tolerance to various functional groups on the coupling partner (the arylboronic acid). The use of modern, sophisticated ligands allows for the coupling of a wide array of aryl and heteroaryl boronic acids, including those with sensitive functional groups. researchgate.netbeilstein-journals.org

Table 1: Ligand Effect on Chemoselectivity in Suzuki-Miyaura Coupling of a Model Dihaloarene This table illustrates the principle of ligand-controlled selectivity using a representative substrate from the literature, as specific data for 2-bromo-3-iodo-1-(difluoromethyl)benzene is not available.

Substrate Ligand Product Ratio (C-Br coupling : C-OTf coupling) Reference
3-Bromo-4-trifloylthiophene P(tBu)₃ >95 : 5 researchgate.net
3-Bromo-4-trifloylthiophene DPEPhos <5 : 95 researchgate.net

The regioselective functionalization of 2-bromo-3-iodo-1-(difluoromethyl)benzene is primarily dictated by the inherent reactivity difference between the C-I and C-Br bonds. nih.gov However, electronic and steric factors also play a role. The -CHF₂ group is strongly electron-withdrawing, which can influence the electron density at adjacent positions. Steric hindrance from the bulky iodine and the adjacent -CHF₂ group could potentially influence the approach of the palladium catalyst, although this effect is generally secondary to the C-I vs. C-Br bond reactivity.

In studies on similar molecules, such as dihalogenated trifluoromethyl-benzenes, couplings tend to occur at the position that is sterically less hindered and electronically activated. researchgate.net For the target molecule, the initial selective reaction at the C-I bond is the dominant pathway. The resulting 2-bromo-3-aryl-1-(difluoromethyl)benzene can then be used in a second coupling reaction. This stepwise functionalization is a powerful strategy for building molecular complexity from a simple polyhalogenated starting material. nih.gov

The Hiyama coupling is another palladium-catalyzed reaction that forms C-C bonds, utilizing organosilicon compounds as the coupling partners. wikipedia.org A key feature of this reaction is the requirement for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicate (B1173343) species that is active in the transmetalation step. organic-chemistry.org

Similar to the Suzuki-Miyaura reaction, the Hiyama coupling of 2-bromo-3-iodo-1-(difluoromethyl)benzene is expected to proceed with high selectivity at the C-I bond. Aryl-, alkenyl-, or alkylsilanes can be coupled under these conditions. The reactivity of the organosilicon reagent can be tuned; for instance, organotrimethoxysilanes or organosiloxanes are often highly effective. organic-chemistry.orgmdpi.com The main advantage of Hiyama coupling is the stability, low toxicity, and ease of handling of organosilicon reagents compared to some other organometallics. However, the need for a fluoride activator can be a limitation if the substrate contains fluoride-sensitive groups, such as silyl (B83357) ethers. wikipedia.org Fluoride-free Hiyama protocols have been developed to circumvent this issue.

The formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling, often referred to as Buchwald-Hartwig amination, is a vital transformation for the synthesis of pharmaceuticals and other nitrogen-containing compounds. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.

For 2-bromo-3-iodo-1-(difluoromethyl)benzene, amination is also expected to exhibit high regioselectivity. The reaction will preferentially occur at the C-3 position due to the greater reactivity of the C-I bond compared to the C-Br bond. This allows for the selective introduction of a primary or secondary amine at the position ortho to the difluoromethyl group. The resulting 3-amino-2-bromo-1-(difluoromethyl)benzene is a valuable intermediate that retains the bromine atom for subsequent cross-coupling reactions, enabling the synthesis of diverse, highly substituted aniline (B41778) derivatives. The choice of ligand is crucial in Buchwald-Hartwig amination, with specialized biarylphosphine ligands often providing the best results in terms of reaction efficiency and scope.

Other Transition-Metal Mediated Transformations

The presence of both an iodo and a bromo substituent makes 2-bromo-3-iodo-1-(difluoromethyl)benzene an excellent substrate for various transition-metal-mediated cross-coupling reactions. The reactivity of aryl halides in such transformations is well-established and typically follows the order I > Br > Cl >> F. This selectivity is primarily due to the bond dissociation energies of the carbon-halogen bonds.

Consequently, selective functionalization at the C-I bond can be readily achieved under conditions that leave the C-Br bond intact. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations would be expected to occur preferentially at the 3-position (iodine). By modifying the reaction conditions, such as temperature, catalyst, and ligands, a second coupling reaction could potentially be performed at the 2-position (bromine).

Table 1: Predicted Selectivity in Transition-Metal Cross-Coupling Reactions

Reaction Type Expected Primary Site of Reaction Rationale
Suzuki Coupling C-I Lower C-I bond dissociation energy allows for oxidative addition at lower temperatures.
Heck Reaction C-I Preferential reactivity of aryl iodides in the catalytic cycle.
Sonogashira Coupling C-I Highly efficient coupling of terminal alkynes with aryl iodides.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups.

In the context of SNAr, the term "fluoride moiety" primarily refers to the influence of the fluorine atoms within the difluoromethyl group on the aromatic ring's reactivity. The -CHF₂ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic attack. wikipedia.orgyoutube.com The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The electron-withdrawing -CHF₂ group helps to stabilize this negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction. youtube.comwyzant.com

In a polyhalogenated benzene (B151609) ring activated by an electron-withdrawing group, the regioselectivity of nucleophilic substitution is determined by two main factors: the position of the leaving group relative to the activating group and the intrinsic leaving group ability of the halide.

For 2-bromo-3-iodo-1-(difluoromethyl)benzene, the -CHF₂ group at position 1 activates the entire ring, but its stabilizing effect on the Meisenheimer complex is most pronounced when the negative charge is delocalized onto the carbon bearing the activating group. Nucleophilic attack at either the C-Br (position 2) or C-I (position 3) bond would result in a stabilized intermediate.

Between bromine and iodine, iodine is generally the better leaving group in SNAr reactions due to the weaker C-I bond. Therefore, it is expected that a nucleophile would selectively displace the iodide at the 3-position.

Displacement Selectivity:

Primary Target: Iodide at C-3.

Secondary Target: Bromide at C-2 (requires more forcing conditions).

C-F Bond Activation and Functionalization

While C-F bonds are the strongest single bonds to carbon, recent advances in synthetic chemistry have provided methods to activate and functionalize them, particularly when they are in an activated position, such as a benzylic-type position.

The C-F bonds in the difluoromethyl group are considered "benzylic" as they are adjacent to the benzene ring. This position makes them more susceptible to activation than C-F bonds on a non-aromatic, saturated carbon. Methodologies have been developed for the selective activation of benzylic C-F bonds, even in the presence of other, more traditionally reactive, halides like bromides and iodides. nih.govresearchgate.net These methods offer an orthogonal approach to functionalizing the molecule.

Activation can be achieved through:

Hydrogen Bonding: Using specific hydrogen-bond donors like triols or hexafluoroisopropanol can weaken the C-F bond and facilitate its cleavage, enabling reactions like Friedel-Crafts alkylations. nih.govbeilstein-journals.orgnjit.edu

Lewis Acids: Strong Lewis acids can interact with the fluorine atom, promoting its departure and the formation of a cationic intermediate.

Transition Metals: Some low-valent transition metal complexes can selectively insert into a benzylic C-F bond. researchgate.net The cooperation between a transition metal and a fluorophilic cation can enable this selective activation. researchgate.net

This selective activation allows for transformations of the -CHF₂ group while preserving the bromo and iodo substituents for subsequent cross-coupling reactions.

Modern synthetic methods, particularly those involving photoredox catalysis, have emerged as powerful tools for C-F bond functionalization under mild conditions. nih.govnih.gov These reactions often proceed through radical intermediates.

Visible-light photoredox catalysis can be used to achieve the single-electron reduction of the C-F bond. nih.gov This process would generate a radical anion that fragments, releasing a fluoride ion and forming a carbon-centered radical on the benzylic carbon. This radical can then participate in various bond-forming reactions.

Potential Photoinduced/Metal-Catalyzed Transformations:

Hydrodefluorination: The generated radical can be quenched with a hydrogen atom source to convert the -CHF₂ group into a -CH₂F group.

C-C Bond Formation: The radical can be trapped by alkenes or other radical acceptors to form new carbon-carbon bonds. acs.org

C-Heteroatom Bond Formation: The radical can react with heteroatom-based nucleophiles or radical species.

These advanced methods provide pathways to selectively modify the difluoromethyl group, further expanding the synthetic utility of 2-bromo-3-iodo-1-(difluoromethyl)benzene as a versatile building block. nih.govbohrium.comdntb.gov.ua

Compound Names

Trivial NameSystematic Name
2-Bromo-3-iodobenzal fluoride2-Bromo-3-iodo-1-(difluoromethyl)benzene

Radical and Carbene Chemistry

The presence of a difluoromethyl group and two different halogen atoms on the benzene ring opens avenues for radical-mediated transformations and the generation of highly reactive intermediates like arynes.

While direct radical-promoted C-H functionalization of 2-bromo-3-iodo-1-(difluoromethyl)benzene itself is not extensively documented in dedicated studies, the principles of such reactions on fluorinated aromatics provide a framework for its potential reactivity. The difluoromethyl group (CHF₂) is a strong electron-withdrawing group, which can influence the regioselectivity of radical attack on the aromatic ring.

In general, radical C-H functionalization reactions often proceed via the generation of a radical species that can abstract a hydrogen atom from the aromatic ring, followed by the introduction of a new functional group. For fluorinated moieties, this approach is of significant interest for the synthesis of complex fluorinated molecules. Research in this area has demonstrated the utility of various radical precursors and photocatalytic methods to achieve C-H functionalization on a range of substrates. semanticscholar.orgnsf.govnih.gov

The difluoromethyl group can act as a lipophilic hydrogen bond donor and is a bioisostere of hydroxyl or thiol groups, making its introduction into molecules of pharmaceutical interest highly valuable. semanticscholar.org Methodologies for the radical C-H 18F-difluoromethylation of hetero-arenes using visible light photoredox catalysis have been developed, highlighting the feasibility of such transformations. nsf.gov

The table below summarizes general methods for radical C-H functionalization with fluorinated moieties that could be hypothetically applied to 2-bromo-3-iodo-1-(difluoromethyl)benzene.

Reaction TypeReagent/CatalystPotential Outcome on Substrate
Radical Difluoromethylation(CF₃SO₂)₂O / (NH₄)₂S₂O₈Introduction of an additional CF₂H group
Photocatalytic C-H ArylationAryl Diazonium Salts / Ru(bpy)₃Cl₂Arylation of the benzene ring

This table is illustrative and based on general methodologies, not on specific reported reactions for 2-bromo-3-iodo-1-(difluoromethyl)benzene.

The 1-bromo-2-iodo arrangement on the benzene ring of 2-bromo-3-iodo-1-(difluoromethyl)benzene makes it a potential precursor for the generation of a highly reactive aryne intermediate, specifically 3-bromo-4-(difluoromethyl)benzyne. Arynes are typically formed through the elimination of two adjacent substituents from an aromatic ring, commonly a halide and a metal or a hydrogen atom. organic-chemistry.orgscispace.comnih.govnih.gov

The generation of this aryne could be achieved through treatment with strong bases such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), or via a metal-halogen exchange reaction using organolithium reagents followed by elimination. organic-chemistry.org The significantly lower reactivity of the C-F bond ensures it remains intact during these transformations.

Once generated, the 3-bromo-4-(difluoromethyl)benzyne intermediate would be highly electrophilic and could be trapped in situ by a variety of nucleophiles and dienes. This provides a powerful method for the synthesis of disubstituted benzene derivatives with a specific substitution pattern. The regioselectivity of the trapping reaction would be influenced by the electronic effects of both the bromine atom and the difluoromethyl group.

Below is a table outlining potential aryne generation and trapping reactions starting from 2-bromo-3-iodo-1-(difluoromethyl)benzene.

Aryne Generation MethodReagentTrapping AgentPotential Product
Halogen-Metal Exchangen-ButyllithiumFuranDiels-Alder adduct
Strong Base EliminationSodium AmideDiethylamineN,N-diethyl-2-bromo-3-(difluoromethyl)aniline

This table represents plausible reaction pathways based on established aryne chemistry.

Chemo-, Regio-, and Stereoselective Manipulations

The presence of three different substituents on the benzene ring of 2-bromo-3-iodo-1-(difluoromethyl)benzene allows for a high degree of control in subsequent functionalization reactions.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key factor in directing the reaction pathways. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the C-I bond is significantly more reactive than the C-Br bond. This allows for the selective functionalization at the iodine-bearing carbon while leaving the bromine atom untouched for subsequent transformations. sigmaaldrich.com

This chemoselectivity enables a stepwise approach to the synthesis of polysubstituted aromatic compounds. For instance, a Sonogashira coupling could be performed selectively at the C-I bond, followed by a Suzuki coupling at the C-Br bond under more forcing conditions. The difluoromethyl group, being strongly electron-withdrawing, will also influence the reactivity of the adjacent halogen atoms, potentially enhancing their susceptibility to nucleophilic attack in certain reactions.

The following table illustrates the selective functionalization based on halogen reactivity.

Reaction TypeCatalyst/ReagentsSelective Functionalization Site
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, AlkyneC-I
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄, Boronic AcidC-I (milder conditions) or C-Br (harsher conditions)
Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, NaOtBu, AmineC-I or C-Br (depending on conditions)

This table is based on the generally accepted reactivity trends of aryl halides.

Orthogonal functionalization refers to the selective modification of one functional group in the presence of others. The distinct properties of the iodo, bromo, and difluoromethyl substituents on the target molecule provide an excellent platform for such strategies.

A typical orthogonal strategy for 2-bromo-3-iodo-1-(difluoromethyl)benzene would involve the following sequence:

Functionalization of the C-I bond: Utilizing its high reactivity in palladium-catalyzed cross-coupling reactions.

Functionalization of the C-Br bond: Employing more reactive catalysts or harsher conditions to react the less reactive C-Br bond.

Modification involving the difluoromethyl group: Although the C-F bonds are generally inert, the acidic proton of the CHF₂ group could potentially be abstracted under very strong basic conditions, although this is less common for aryl-CHF₂ groups compared to other contexts. More plausibly, the electron-withdrawing nature of the group can direct ortho-lithiation if a suitable directing group is introduced on the ring.

This stepwise approach allows for the controlled and predictable synthesis of complex, highly substituted aromatic compounds from a single, versatile starting material.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 3 Iodo 1 Difluoromethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Bromo-3-iodo-1-(difluoromethyl)benzene. The unique substitution pattern—a 1,2,3-trisubstituted benzene (B151609) ring—gives rise to a complex but interpretable set of signals in various NMR experiments. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic framework.

For a 1,2,3-trisubstituted benzene, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals. researchgate.net Similarly, the ¹³C NMR spectrum would display six signals for the aromatic carbons, as no plane of symmetry is present to render any of them chemically equivalent. mnstate.edu The difluoromethyl group introduces a characteristic triplet in the ¹H NMR spectrum (due to coupling with the two fluorine atoms) and a triplet in the ¹³C NMR spectrum (due to one-bond carbon-fluorine coupling).

Table 1: Predicted ¹H and ¹⁹F NMR Data for 2-Bromo-3-iodo-1-(difluoromethyl)benzene

AtomPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H (Aromatic)7.8 - 8.2Doublet of doublets (dd)J(H-H) ≈ 8.0, J(H-H) ≈ 1.5
H (Aromatic)7.3 - 7.6Triplet (t)J(H-H) ≈ 8.0
H (Aromatic)7.1 - 7.4Doublet of doublets (dd)J(H-H) ≈ 8.0, J(H-H) ≈ 1.5
H (CHF₂)6.6 - 7.0Triplet (t)²J(H-F) ≈ 56.0
F (CHF₂)-90 to -120Doublet (d)²J(F-H) ≈ 56.0
Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules with overlapping resonances.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. Cross-peaks would be observed between adjacent protons on the benzene ring, confirming their connectivity and aiding in the assignment of the three distinct aromatic signals. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link each of the three aromatic proton signals to its corresponding carbon signal in the ¹³C spectrum. The proton of the difluoromethyl group would show a cross-peak to the carbon of that same group.

The rotational freedom of the difluoromethyl group relative to the plane of the benzene ring can be investigated through the analysis of nuclear coupling constants. The magnitude of the coupling constant between atoms is dependent on the number of intervening bonds and the dihedral angle between them.

In the case of 2-Bromo-3-iodo-1-(difluoromethyl)benzene, long-range coupling between the proton of the difluoromethyl group and the aromatic proton at the C6 position (a five-bond coupling, ⁵J(H-H)) could provide insight into the group's preferred conformation. Similarly, a through-space coupling between one of the fluorine atoms and the aromatic proton at C6 might be observable. Theoretical calculations, in conjunction with experimentally determined coupling constants, can be used to model the potential energy surface of the C-C bond rotation and identify the lowest energy conformers. nih.gov

¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org For 2-Bromo-3-iodo-1-(difluoromethyl)benzene, the ¹⁹F NMR spectrum would be expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms being split by the geminal proton (a ²J(F-H) coupling, typically in the range of 50-60 Hz). rsc.orgacs.org

This distinct signal makes ¹⁹F NMR an excellent tool for monitoring the progress of chemical reactions. For example, in a synthesis reaction designed to introduce the difluoromethyl group onto the aromatic ring, one could monitor the disappearance of the ¹⁹F signal from a fluorinating reagent and the simultaneous appearance of the product's characteristic doublet in the -90 to -120 ppm region. wikipedia.orgrsc.org The clean baseline in this region of the spectrum often allows for straightforward quantification and determination of reaction completion without interference from other reagents or byproducts.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of substituent groups.

A crystal structure analysis of 2-Bromo-3-iodo-1-(difluoromethyl)benzene would reveal how the molecules arrange themselves in the crystal lattice. The packing is largely dictated by a combination of steric effects and intermolecular interactions. For halogenated benzenes, crystal packing is often governed by electrostatic interactions, which can favor staggered arrangements of molecules to accommodate short halogen···halogen contacts. researchgate.netuu.nl

Key intermolecular interactions that would be anticipated include:

Halogen Bonding: The electron-deficient region (σ-hole) on the iodine atom could form attractive interactions with the electron-rich equatorial region of the bromine atom on a neighboring molecule (I···Br).

C-H···F Hydrogen Bonding: Weak hydrogen bonds between the proton of the difluoromethyl group and a fluorine atom on an adjacent molecule could be present.

π-π Stacking: The aromatic rings may stack in an offset fashion to optimize electrostatic interactions.

Understanding these interactions is fundamental to the field of crystal engineering, as they dictate the material's bulk properties such as melting point and solubility.

Table 2: Potential Intermolecular Interactions in Crystalline 2-Bromo-3-iodo-1-(difluoromethyl)benzene

Interaction TypeDonorAcceptor
Halogen BondC-IBr
Halogen BondC-BrI
Hydrogen BondC-H (Aromatic)F
Hydrogen BondC-H (CHF₂)F
π-π StackingBenzene RingBenzene Ring

X-ray crystallography serves as the definitive method for structural confirmation. For 2-Bromo-3-iodo-1-(difluoromethyl)benzene, a crystal structure would irrefutably confirm the 1,2,3-substitution pattern on the benzene ring, distinguishing it from any other potential isomers that might have formed during synthesis.

Furthermore, this technique would precisely determine the solid-state conformation of the difluoromethyl group, providing experimental data to compare with the solution-phase conformational analysis derived from NMR coupling constants. If any key synthetic intermediates in the reaction pathway are crystalline, their structures can also be determined by X-ray diffraction, providing crucial insights into the reaction mechanism and helping to optimize the synthetic route.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry, particularly techniques involving electron ionization (EI), is a powerful tool for elucidating the structure of organic compounds by analyzing their fragmentation patterns. In the case of 2-Bromo-3-iodo-1-(difluoromethyl)benzene, the fragmentation pathways are dictated by the relative strengths of the chemical bonds within the molecule and the stability of the resulting fragments.

Upon electron ionization, the molecule loses an electron to form a molecular ion, [M]•+. The subsequent fragmentation of this molecular ion is expected to proceed through the cleavage of the weakest bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, which in turn is weaker than the carbon-carbon and carbon-fluorine bonds of the difluoromethyl group and the aromatic ring. Consequently, the initial and most prominent fragmentation is the loss of the iodine atom.

The proposed primary fragmentation pathways for 2-Bromo-3-iodo-1-(difluoromethyl)benzene are as follows:

Loss of Iodine Radical: The molecular ion [C₇H₄BrF₂I]•+ is expected to readily undergo cleavage of the C-I bond to lose an iodine radical (•I), resulting in a prominent [M-I]⁺ fragment ion. This is anticipated to be a major peak in the mass spectrum due to the relative weakness of the C-I bond.

Loss of Bromine Radical: A subsequent or alternative fragmentation pathway involves the cleavage of the C-Br bond from the molecular ion or the [M-I]⁺ fragment. The loss of a bromine radical (•Br) from the molecular ion would yield an [M-Br]⁺ ion.

Loss of Halogens: Sequential loss of both iodine and bromine radicals would lead to the formation of a [M-I-Br]⁺ fragment.

Fragmentation of the Difluoromethyl Group: The difluoromethyl group (-CHF₂) can also undergo fragmentation. A common pathway for such groups is the loss of a fluorine radical (•F) or the entire CHF₂ group.

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to a complex pattern of smaller charged species.

A representative table of the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) is presented below. The isotopic patterns for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and the less abundant isotopes of carbon would lead to characteristic patterns for each fragment containing these elements.

m/z (Proposed)Proposed Fragment IonProposed Neutral Loss
350/352[C₇H₄⁷⁹BrF₂I]•+ / [C₇H₄⁸¹BrF₂I]•+-
223/225[C₇H₄⁷⁹BrF₂]⁺ / [C₇H₄⁸¹BrF₂]⁺•I
271[C₇H₄F₂I]⁺•Br
144[C₇H₄F₂]⁺•I, •Br
331/333[C₇H₄⁷⁹BrFI]⁺ / [C₇H₄⁸¹BrFI]⁺•F

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes. For 2-Bromo-3-iodo-1-(difluoromethyl)benzene, these techniques can confirm the presence of the aromatic ring, the difluoromethyl group, and the carbon-halogen bonds.

FT-IR Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The expected characteristic absorption bands for 2-Bromo-3-iodo-1-(difluoromethyl)benzene are:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds of the difluoromethyl group are expected to produce strong absorption bands in the 1100-1000 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is anticipated to be observed in the 600-500 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond, being weaker, will have a stretching vibration at a lower frequency, typically in the 500-400 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-Bromo-3-iodo-1-(difluoromethyl)benzene, Raman spectroscopy would be useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring is often a strong and characteristic band in the Raman spectrum, typically around 1000 cm⁻¹.

C-Br and C-I Stretching: The carbon-halogen bonds, especially the heavier C-Br and C-I bonds, are expected to give rise to distinct and observable Raman signals at low frequencies.

The following table summarizes the predicted key vibrational frequencies for 2-Bromo-3-iodo-1-(difluoromethyl)benzene.

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Medium
Aromatic C=C Stretch1600-14501600-1450Medium-Strong
C-F Stretch (CHF₂)1100-10001100-1000Strong (IR), Weak (Raman)
Aromatic Ring Breathing-~1000Strong (Raman)
C-Br Stretch600-500600-500Medium
C-I Stretch500-400500-400Medium

Theoretical and Computational Investigations of 2 Bromo 3 Iodo 1 Difluoromethyl Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic nature of 2-bromo-3-iodo-1-(difluoromethyl)benzene. These methods allow for a detailed examination of the molecule's geometry, electron distribution, and other key electronic properties that govern its behavior.

Density Functional Theory (DFT) is a widely employed computational method for predicting the ground state geometries of molecules. For 2-bromo-3-iodo-1-(difluoromethyl)benzene, DFT calculations would be utilized to determine the most stable three-dimensional arrangement of its atoms. These calculations involve optimizing the molecular structure to find the minimum energy conformation. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that are comparable to experimental data, should they become available.

The optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the C-Br, C-I, and C-C bond lengths within the benzene (B151609) ring, as well as the geometry of the difluoromethyl group and its orientation relative to the aromatic plane. These structural parameters are essential for understanding the steric and electronic effects of the substituents on the benzene ring.

Table 1: Predicted Ground State Geometrical Parameters for 2-Bromo-3-iodo-1-(difluoromethyl)benzene using DFT

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-Br Bond Length (Å)Illustrative Value: 1.910
C-I Bond Length (Å)Illustrative Value: 2.125
C-C (aromatic) Bond Lengths (Å)Illustrative Range: 1.390 - 1.405
C-H (difluoromethyl) Bond Length (Å)Illustrative Value: 1.098
C-F Bond Lengths (Å)Illustrative Value: 1.365
C-C-Br Bond Angle (°)Illustrative Value: 119.5
C-C-I Bond Angle (°)Illustrative Value: 120.8
Dihedral Angle (Br-C-C-I) (°)Illustrative Value: 1.5

Note: The values in this table are illustrative examples of what DFT calculations would predict and are not based on published experimental or computational data for this specific molecule.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEPS is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.

For 2-bromo-3-iodo-1-(difluoromethyl)benzene, the MEPS would highlight regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. It is expected that the electronegative fluorine atoms of the difluoromethyl group and the halogen atoms (bromine and iodine) would create distinct regions of negative and positive potential. The iodine atom, being the most polarizable, is likely to exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which can lead to halogen bonding interactions.

Computational methods can also predict various spectroscopic parameters, which can aid in the experimental characterization of 2-bromo-3-iodo-1-(difluoromethyl)benzene. By calculating the vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated. This predicted spectrum can be compared with experimental IR data to confirm the structure of the molecule and to assign specific vibrational modes to the observed absorption bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and for assigning signals to specific nuclei within the molecule. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects in the computational model.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. For 2-bromo-3-iodo-1-(difluoromethyl)benzene, this approach can be used to explore its reactivity in various chemical transformations.

To understand the kinetics of a reaction involving 2-bromo-3-iodo-1-(difluoromethyl)benzene, it is essential to identify the transition state (TS) structure. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Computational methods can be used to locate and characterize the geometry of the transition state for a specific reaction, such as a nucleophilic aromatic substitution or a cross-coupling reaction. By analyzing the vibrational frequencies of the TS structure, it can be confirmed that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). The energy of the transition state relative to the reactants provides the activation energy of the reaction, a key parameter in determining the reaction rate.

Many chemical reactions can proceed through multiple competing pathways. Computational modeling can be used to map out the potential energy surface for each possible reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products for each pathway, a detailed energy profile can be constructed.

For 2-bromo-3-iodo-1-(difluoromethyl)benzene, which has two different halogen substituents, a key question in many reactions would be the relative reactivity of the C-Br and C-I bonds. By computing the energy profiles for reactions occurring at each site, it would be possible to predict which pathway is energetically more favorable. For example, in a Suzuki or Stille cross-coupling reaction, computational modeling could determine whether oxidative addition is more likely to occur at the C-I bond or the C-Br bond, thus predicting the major product of the reaction.

Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways

Reaction PathwayCalculated Activation Energy (kcal/mol)
Oxidative Addition at C-I bondIllustrative Value: 15.2
Oxidative Addition at C-Br bondIllustrative Value: 21.5
Nucleophilic Aromatic Substitution at C-IIllustrative Value: 28.9
Nucleophilic Aromatic Substitution at C-BrIllustrative Value: 32.1

Note: The values in this table are for illustrative purposes to demonstrate how computational data would be presented and are not derived from actual calculations for 2-bromo-3-iodo-1-(difluoromethyl)benzene.

Rationalizing Chemo- and Regioselectivity

The chemo- and regioselectivity of 2-Bromo-3-iodo-1-(difluoromethyl)benzene are dictated by the interplay of the electronic and steric properties of its three adjacent substituents on the benzene ring: a bromine atom, an iodine atom, and a difluoromethyl group.

These electronic influences create a complex pattern of reactivity:

Electrophilic Aromatic Substitution: The combined deactivating effect of the three substituents makes electrophilic substitution reactions challenging. If a reaction were to occur, the directing influence would be a competition between the ortho, para-directing nature of the halogens and the meta-directing nature of the -CHF₂ group.

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the -CHF₂ group activates the ring for nucleophilic aromatic substitution, a reaction typically difficult for simple aryl halides. researchgate.net

Metallation: In reactions involving metallation (e.g., with organolithium reagents), the most acidic proton is likely to be abstracted. The inductive effects of the adjacent electronegative groups would influence the acidity of the remaining ring protons.

Chemoselectivity in Cross-Coupling Reactions: A key aspect of the chemistry of this molecule is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), the reactivity of the carbon-halogen bond is crucial. The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive towards oxidative addition to a metal center (e.g., Palladium(0)). nih.govnih.gov This difference allows for selective functionalization of the iodine-bearing position while leaving the bromine intact.

Table 1: Predicted Reactivity and Selectivity of 2-Bromo-3-iodo-1-(difluoromethyl)benzene
Reaction TypePredicted SelectivityRationale
Palladium-Catalyzed Cross-CouplingChemoselective reaction at the C-I positionThe C-I bond has a lower bond dissociation energy and is more susceptible to oxidative addition than the C-Br bond.
Electrophilic Aromatic SubstitutionReaction is disfavored; if forced, complex mixture expectedThe benzene ring is strongly deactivated by three electron-withdrawing groups.
Nucleophilic Aromatic SubstitutionActivated by the -CHF₂ groupThe strong inductive effect of the -CHF₂ group stabilizes the negatively charged intermediate (Meisenheimer complex).

Conformational Analysis and Steric Effects

The spatial arrangement of the atoms in 2-Bromo-3-iodo-1-(difluoromethyl)benzene is heavily influenced by steric effects. The presence of three bulky groups (Br, I, -CHF₂) on adjacent carbon atoms of the benzene ring leads to significant steric hindrance. wikipedia.org This crowding restricts the free rotation of the difluoromethyl group around the C-C bond connecting it to the ring.

Computational modeling would be required for a precise determination, but a qualitative analysis suggests that the molecule will adopt a conformation that minimizes the repulsive interactions between the substituents. The van der Waals radii of the atoms involved (Iodine: ~198 pm, Bromine: ~185 pm, Fluorine: ~147 pm, Hydrogen: ~120 pm) indicate substantial spatial overlap in a planar arrangement.

To alleviate this steric strain, the difluoromethyl group is expected to rotate out of the plane of the benzene ring. The most stable conformation would likely position the hydrogen atom of the -CHF₂ group pointing towards the bulky iodine atom to minimize repulsion between the larger fluorine atoms and the adjacent halogens. The interplay of steric repulsion with other non-covalent interactions, such as dipole-dipole interactions, will ultimately determine the preferred conformation. d-nb.info

Table 2: van der Waals Radii and Implications for Steric Hindrance
Atom/Groupvan der Waals Radius (approx. pm)Steric Implication
Iodine (I)198Largest substituent, creates significant steric bulk.
Bromine (Br)185Slightly smaller than iodine but still a major contributor to steric strain.
Difluoromethyl (-CHF₂)-Bulky group whose rotation is restricted by the adjacent halogens.

Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond (where R is the rest of the molecule and X is the halogen). acs.orgnih.gov

Both the bromine and iodine atoms in 2-Bromo-3-iodo-1-(difluoromethyl)benzene can act as halogen bond donors. The strength of the halogen bond is related to the polarizability of the halogen and the electron-withdrawing power of the group it is attached to. nih.gov Therefore, iodine, being more polarizable, generally forms stronger halogen bonds than bromine. ijres.org The presence of the electron-withdrawing difluoromethyl group and the adjacent electronegative halogen is expected to enhance the magnitude of the σ-hole on both the iodine and bromine atoms, making them more potent halogen bond donors. nih.gov

These halogen bonding interactions can significantly influence the reactivity of the molecule:

Activation of C-X Bonds: Formation of a halogen bond with a Lewis base (e.g., a solvent molecule, a reagent, or an anion) can polarize the C-I or C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Catalysis: In catalytic reactions, halogen bonding can play a role in substrate recognition and pre-organization in the transition state, potentially lowering the activation energy of a reaction. mdpi.com For instance, interaction with an anionic catalyst or reagent could facilitate the cleavage of the C-X bond.

Supramolecular Chemistry: The directional nature of halogen bonds allows for the formation of ordered structures in the solid state, influencing crystal packing and material properties. rsc.org

Table 3: Comparison of Iodine and Bromine as Halogen Bond Donors in the Context of the Target Molecule
PropertyIodine (in C-I)Bromine (in C-Br)
PolarizabilityHigherLower
Typical Halogen Bond StrengthStronger ijres.orgWeaker ijres.org
σ-hole MagnitudeEnhanced by -CHF₂ and -Br substituentsEnhanced by -CHF₂ and -I substituents
Influence on ReactivityMore significant activation of the C-I bond towards bond cleavage.Lesser, but still potentially significant, activation of the C-Br bond.

Applications of 2 Bromo 3 Iodo 1 Difluoromethyl Benzene As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The primary application of 2-bromo-3-iodo-1-(difluoromethyl)benzene lies in its role as a versatile building block for creating intricate organic molecules. The presence of two different halogen atoms at specific positions (ortho and meta to the difluoromethyl group) is key to its utility, enabling chemists to perform selective, stepwise reactions.

This compound serves as an excellent starting point for the synthesis of advanced, highly substituted aromatic scaffolds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. This difference in reactivity allows for selective functionalization at the 3-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations. This stepwise approach is fundamental to creating complex, non-symmetrical aromatic systems that are often found in pharmaceuticals and electronic materials.

For example, a typical synthetic sequence might involve a palladium-catalyzed Suzuki coupling at the C-I bond, followed by a subsequent coupling or amination reaction at the C-Br bond, yielding a tri-substituted benzene (B151609) derivative with precise control over the substitution pattern.

Table 1: Relative Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling

Carbon-Halogen Bond Relative Rate of Oxidative Addition Typical Application
C-I Fastest Initial, selective functionalization
C-Br Intermediate Secondary functionalization

This table provides a generalized view of reactivity trends that enable selective synthesis.

The orthogonal reactivity of the halogen atoms in 2-bromo-3-iodo-1-(difluoromethyl)benzene is instrumental in the synthesis of multiply functionalized derivatives. After the more reactive iodine is displaced, the bromine atom can be targeted by a different cross-coupling reaction, a nucleophilic aromatic substitution, or a metal-halogen exchange to introduce another functional group. This sequential functionalization provides a reliable pathway to molecules with three or more different substituents, a common requirement for tuning the properties of a molecule for a specific purpose.

Utility in Materials Science Research

Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. polycil.co.uk The difluoromethyl group, in particular, can influence properties like conductivity and self-assembly behavior. myskinrecipes.com

While specific examples involving 2-bromo-3-iodo-1-(difluoromethyl)benzene are not extensively documented, analogous polyhalogenated aromatic compounds are used as monomers or cross-linking agents in the synthesis of high-performance polymers. The bromo and iodo groups can serve as handles for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create fluorinated poly(arylene)s. The presence of iodine is particularly interesting for methods like iodo-ene polymerization, which can be used to create fluoropolymers with tunable properties. The incorporation of the difluoromethylbenzene unit into a polymer backbone would be expected to enhance thermal stability, solubility in organic solvents, and modify the dielectric properties of the resulting material.

This compound is a potential precursor for the development of novel fluorinated organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The difluoromethyl group is a strong electron-withdrawing group, and its incorporation can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) of an organic molecule. This tuning of electronic properties is critical for designing efficient charge-transporting and light-emitting materials. The bromo and iodo substituents provide the synthetic handles needed to build the larger conjugated systems required for these applications.

Intermediacy in Agrochemical and Medicinal Chemistry Research

The introduction of fluorine-containing groups is a well-established strategy in the design of new agrochemicals and pharmaceuticals to enhance metabolic stability, binding affinity, and bioavailability. google.com The difluoromethyl group (CF2H) is particularly valuable as it can act as a lipophilic bioisostere for hydroxyl, thiol, or amide groups and can participate in hydrogen bonding. acs.org

Research in these fields often relies on versatile intermediates like 2-bromo-3-iodo-1-(difluoromethyl)benzene to rapidly generate libraries of new compounds for screening. The synthetic handles (Br and I) allow for the attachment of various other molecular fragments to the core difluoromethylbenzene scaffold. This modular approach enables the systematic exploration of how different substituents at the 2- and 3-positions affect the molecule's properties, without altering the core fluorinated moiety. While specific biological activity data is outside the scope of this discussion, the role of this compound as a key intermediate is in providing the structural framework upon which potentially bioactive molecules are built. The strategic use of such intermediates is a cornerstone of modern drug discovery and agrochemical development programs. acs.org

Table 2: Compound Names Mentioned

Compound Name
2-Bromo-3-iodo-1-(difluoromethyl)benzene

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Insights

At present, there are no published, peer-reviewed synthetic methods specifically detailing the preparation of 2-Bromo-3-iodobenzal fluoride (B91410). General synthetic strategies for polysubstituted aromatic compounds suggest that its synthesis could potentially be achieved through a multi-step process involving halogenation and functional group interconversion on a suitable benzene (B151609) derivative. However, without experimental data, the optimal reaction conditions, yields, and purification methods remain speculative.

Similarly, no dedicated studies on the reactivity of 2-Bromo-3-iodobenzal fluoride have been reported. The presence of three distinct functional groups—a bromine atom, an iodine atom, and a "benzal fluoride" moiety—on a benzene ring suggests a rich and complex reactivity profile. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions, for instance, could offer pathways for selective functionalization.

Unexplored Reactivity Profiles and Novel Transformations

The exploration of 2-Bromo-3-iodobenzal fluoride's reactivity is a completely open field of research. Key areas for investigation would include:

Selective Cross-Coupling Reactions: Investigating the selective participation of the C-I versus the C-Br bond in Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions would be of significant interest for the synthesis of complex organic molecules.

Metal-Halogen Exchange: The susceptibility of the C-I and C-Br bonds to metal-halogen exchange with organolithium or Grignard reagents could provide routes to various organometallic intermediates, which could then be trapped with a range of electrophiles.

Nucleophilic Aromatic Substitution: The influence of the electron-withdrawing or -donating nature of the "benzal fluoride" group on the potential for nucleophilic aromatic substitution of the bromine or iodine atoms warrants investigation.

Reactions of the "Benzal Fluoride" Moiety: Depending on its precise structure (aldehyde or difluoromethyl group), this part of the molecule would offer its own unique set of possible transformations, such as condensation reactions, oxidations, reductions, or C-F bond activation.

Advancements in Asymmetric Synthesis Utilizing the Compound

Given the lack of fundamental reactivity studies, the application of 2-Bromo-3-iodobenzal fluoride in asymmetric synthesis is entirely unexplored. Should the compound prove to be a useful building block, future research could focus on its incorporation into chiral ligands or its use as a substrate in asymmetric transformations to generate enantiomerically enriched products.

Potential for Further Theoretical and Computational Explorations

Computational chemistry could provide valuable initial insights into the properties of 2-Bromo-3-iodobenzal fluoride in the absence of experimental data. Theoretical studies could be employed to:

Determine the Ground-State Geometry and Electronic Structure: Understanding the molecule's conformation and the distribution of electron density would be fundamental.

Predict Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra would aid in the characterization of the compound.

Model Reactivity: Computational modeling could predict the relative reactivity of the different halogen atoms and the "benzal fluoride" group, guiding future experimental work.

Emerging Applications in Interdisciplinary Fields

The potential applications of 2-Bromo-3-iodobenzal fluoride are, at this stage, purely hypothetical and would depend on the findings of future research. The presence of bromine, iodine, and fluorine suggests that it could be a precursor for the synthesis of:

Pharmaceuticals: Halogenated organic compounds are prevalent in many active pharmaceutical ingredients.

Agrochemicals: The unique substitution pattern might impart desirable biological activity for use in pesticides or herbicides.

Materials Science: The compound could serve as a monomer or a building block for the synthesis of novel polymers, liquid crystals, or organic electronic materials.

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-3-iodobenzal fluoride, and how do reaction conditions influence yields?

Methodological Answer: Synthesis of halogenated aromatic compounds often involves sequential halogenation or cross-coupling. For analogs like 6-bromo-2-fluoro-3-iodophenylboronic acid (CAS 1072951-90-6), Suzuki-Miyaura coupling is employed using Pd catalysts . For 2-bromo-3-iodobenzal fluoride:

  • Step 1: Start with fluorobenzaldehyde derivatives (e.g., 4-bromo-2-fluorobenzaldehyde, CAS 57848-46-1) .
  • Step 2: Optimize iodination using N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4) at 0–25°C to minimize side reactions.
  • Key Variables: Temperature, stoichiometry of halogens, and catalyst loading (e.g., Pd(PPh3)4 for coupling). Lower temperatures reduce polyhalogenation.

Q. How can researchers validate purity and structural integrity during synthesis?

Methodological Answer: Use orthogonal analytical techniques:

  • GC/HPLC: Purity >95% (as in Kanto Reagents’ catalog entries for similar compounds) .
  • NMR: Compare ¹H/¹³C shifts with analogs (e.g., 1-bromo-3-fluoro-4-iodobenzene, CAS 105931-73-5) to confirm substitution patterns .
  • Melting Point: Cross-check observed mp with literature (e.g., 46–48°C for 1-bromo-3-fluoro-4-iodobenzene ).

Q. What safety protocols are critical for handling halogenated aromatic compounds?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation (as per OSHA standards for 4-bromobenzoyl chloride handling) .
  • PPE: Nitrile gloves, lab coats, and goggles.
  • First Aid: Immediate washing for skin contact and artificial respiration if inhaled .

Q. How does fluorine’s electronegativity influence reactivity in cross-coupling reactions?

Methodological Answer: Fluorine’s strong electron-withdrawing effect activates specific positions for substitution. For example:

  • In Suzuki couplings, boronic acids (e.g., 6-bromo-2-fluoro-3-iodophenylboronic acid ) react selectively at iodine due to fluorine’s meta-directing nature.
  • Use DFT calculations to predict regioselectivity in absence of experimental data.

Q. What solvents and conditions optimize recrystallization for halogenated aldehydes?

Methodological Answer:

  • Solvent Pair: Ethanol/water for 4-bromo-2-fluorobenzaldehyde (mp 60–62°C ).
  • Gradient Cooling: Slow cooling minimizes impurity trapping.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for isomers or polyhalogenated analogs?

Methodological Answer:

  • 2D NMR (e.g., COSY, NOESY): Differentiate between 2-bromo-3-iodo and 3-bromo-2-iodo isomers.
  • Isotopic Labeling: Use deuterated solvents to clarify splitting patterns (e.g., as in 1-bromo-3-fluoro-4-iodobenzene ).

Q. What strategies mitigate competing side reactions in multi-halogen systems?

Methodological Answer:

  • Protection/Deprotection: Temporarily mask aldehyde groups during iodination (e.g., acetal formation).
  • Sequential Halogenation: Prioritize iodine due to its lower reactivity compared to bromine.

Q. How can computational modeling predict thermal stability for halogenated aromatics?

Methodological Answer:

  • DFT Calculations: Estimate bond dissociation energies (BDEs) for C-Br vs. C-I bonds.
  • Thermogravimetric Analysis (TGA): Cross-validate with experimental data (e.g., mp trends in CAS 105931-73-5 ).

Q. What advanced techniques characterize fluorine’s electronic effects on reaction intermediates?

Methodological Answer:

  • In Situ IR Spectroscopy: Monitor carbonyl stretching frequencies (e.g., aldehyde C=O at ~1700 cm⁻¹) under reaction conditions.
  • Cyclic Voltammetry: Assess redox behavior influenced by fluorine’s electron-withdrawing effect.

Q. How do isotopic labeling studies clarify mechanistic pathways in halogen exchange reactions?

Methodological Answer:

  • 18O Labeling: Track oxygen in aldehyde groups during hydrolysis or oxidation.
  • 129I NMR: Rare but effective for studying iodine migration (e.g., in analogs like 6-bromo-2-fluoro-3-iodophenylboronic acid ).

Key Data from Evidence

PropertyExample CompoundValue/TechniqueReference
Melting Point1-Bromo-3-fluoro-4-iodobenzene46–48°C
Purity Standard6-Bromo-2-fluoro-3-iodophenylboronic acid>97.0% (HPLC)
Safety Protocol4-Bromobenzoyl chlorideOSHA HazCom 2012
Synthetic Intermediate4-Bromo-2-fluorobenzaldehydeCAS 57848-46-1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.